molecular formula C19H23NO3 B1671265 Esreboxetin CAS No. 98819-76-2

Esreboxetin

Katalognummer: B1671265
CAS-Nummer: 98819-76-2
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: CBQGYUDMJHNJBX-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Fibromyalgia Treatment

Esreboxetine has been evaluated in multiple clinical trials for its effectiveness in treating fibromyalgia. The following table summarizes key findings from significant studies:

StudySample SizeDosage (mg/day)DurationPrimary OutcomesResults
Phase 2 Trial 2672-88 weeksPain scores, Fibromyalgia Impact Questionnaire (FIQ)Significant reduction in pain scores (P=0.006), improved FIQ scores (P<0.001)
Phase 3 Trial 1,1224, 8, 1014 weeksPain scores, FIQ total scoreStatistically significant improvements in pain and FIQ scores across all dosages (P<0.001)
Long-term Efficacy VariousFlexible dosingUp to 14 weeksPatient Global Impression of Change (PGIC), fatigue scoresEnhanced patient-reported outcomes compared to placebo (P<0.007)

Cognitive Function Improvement

Recent research has suggested that esreboxetine may also have applications in enhancing cognitive function among patients with fibromyalgia. A study indicated that norepinephrine reuptake inhibitors could improve cognitive domains such as attention and memory in these patients . This suggests a dual benefit of esreboxetine: alleviating pain while potentially addressing cognitive impairments.

Safety and Tolerability

Esreboxetine has been generally well tolerated in clinical trials. Common adverse effects include:

  • Constipation
  • Insomnia
  • Dry mouth
  • Headaches

Most adverse events reported were mild to moderate in severity, with a higher incidence observed in the esreboxetine group compared to placebo . The safety profile appears favorable, particularly at lower dosages.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Esreboxetin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die bei den Reaktionen von this compound verwendet werden, umfassen:

    Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitutionsreagenzien: Wie Halogene oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation ein oxidiertes Derivat von this compound erzeugen, während Reduktion ein reduziertes Derivat erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig in seiner hohen Selektivität und Potenz als Noradrenalin-Wiederaufnahmehemmer im Vergleich zu seinem racemischen Gemisch, Reboxetin . Diese erhöhte Selektivität kann zu seinen potenziellen therapeutischen Wirkungen bei Erkrankungen wie Fibromyalgie beitragen .

Biologische Aktivität

Esreboxetine, a highly selective norepinephrine reuptake inhibitor (NRI), has garnered attention for its potential therapeutic applications, particularly in the treatment of fibromyalgia and other pain-related conditions. This article delves into the biological activity of esreboxetine, highlighting its mechanisms, efficacy, safety profiles, and relevant research findings.

Esreboxetine is the active enantiomer of racemic reboxetine, primarily targeting the norepinephrine transporter (NET) with minimal affinity for serotonin transporters (SERT). Its selectivity is crucial for its pharmacological effects, as it enhances norepinephrine levels in the synaptic cleft while exerting negligible influence on serotonin reuptake.

The binding affinities of esreboxetine and related compounds are summarized in Table 1 below:

CompoundNET Binding Affinity (pK_i)SERT Binding Affinity (pK_i)Selectivity Ratio (NET/SERT)
Esreboxetine9.65.320,000-fold
Atomoxetine8.67.130-fold
Duloxetine8.49.15-fold
Fluoxetine6.17.850-fold

This table illustrates esreboxetine's remarkable selectivity for NET over SERT, which is essential for its therapeutic efficacy in pain modulation without significant serotonergic side effects.

Fibromyalgia Studies

Esreboxetine has been evaluated in several clinical trials focusing on its efficacy in managing fibromyalgia symptoms. A notable study involved a randomized, double-blind, placebo-controlled trial assessing esreboxetine's impact over an 8-week period:

  • Study Design : Patients meeting the American College of Rheumatology criteria for fibromyalgia were randomized to receive either esreboxetine (starting at 2 mg/day and titrated to a maximum of 8 mg/day) or placebo.
  • Primary Outcomes : The primary efficacy outcome was the change in weekly mean pain scores from baseline to week 8.
  • Results :
    • The esreboxetine group showed a statistically significant reduction in pain scores compared to placebo (-1.55 vs -0.99; P = 0.006).
    • Improvements were also noted in the Fibromyalgia Impact Questionnaire (FIQ) total score (-15.63 vs -8.07; P < 0.001) and the Patient Global Impression of Change (PGIC) scale.

These findings indicate that esreboxetine not only alleviates pain but also enhances overall patient-reported outcomes related to fibromyalgia.

Long-Term Safety and Tolerability

Long-term studies have demonstrated that esreboxetine is generally well tolerated among patients with fibromyalgia. Adverse events reported include:

  • Common Side Effects : Constipation (17.2%), insomnia (15.7%), dry mouth (15.7%), and headache (10.4%).
  • Discontinuation Rates : The discontinuation rate due to adverse events was low, with only 11 patients in the esreboxetine group discontinuing compared to three in the placebo group.

Overall, these results suggest that esreboxetine maintains a favorable safety profile over extended treatment periods.

Case Studies and Additional Findings

In addition to clinical trials, various case studies have explored esreboxetine's effects on cognitive function and other somatic disorders associated with fibromyalgia:

  • A study indicated that esreboxetine may improve cognitive function without disrupting psychomotor skills, which is critical for patients experiencing cognitive impairments often associated with chronic pain conditions.
  • Research has also suggested that esreboxetine exhibits antinociceptive properties in preclinical models, further supporting its role as a therapeutic agent for pain management.

Eigenschaften

IUPAC Name

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009938
Record name Esreboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.23e-02 g/L
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98819-76-2, 98769-81-4
Record name (S,S)-(+)-Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98819-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esreboxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esreboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esreboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESREBOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S50ZY490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 - 171 °C (mesylate salt)
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esreboxetine
Reactant of Route 2
Esreboxetine
Reactant of Route 3
Reactant of Route 3
Esreboxetine
Reactant of Route 4
Esreboxetine
Reactant of Route 5
Reactant of Route 5
Esreboxetine
Reactant of Route 6
Esreboxetine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.